An In-depth Technical Guide to (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Properties, Synthesis, and Analysis
An In-depth Technical Guide to (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key building block in the synthesis of various biologically active molecules, most notably as a precursor to the selective serotonin reuptake inhibitor (SSRI) Sertraline. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, analytical characterization, and essential safety information.
Physicochemical Properties
This section details the fundamental physicochemical properties of (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
| Property | Value | Source(s) |
| CAS Number | 789490-65-9 | [1] |
| Molecular Formula | C₁₀H₁₃BrClN | |
| Molecular Weight | 262.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | GOFDJFJHJKVZRC-HNCPQSOCSA-N | [1] |
Note: Specific data for melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the substance.
Synthesis and Stereochemical Control
The synthesis of (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a multi-step process that requires careful control of stereochemistry to obtain the desired (R)-enantiomer. The general synthetic strategy involves the formation of a racemic mixture of the amine followed by chiral resolution.
Synthesis of the Racemic Amine
The precursor for the amine is 7-Bromo-1-tetralone . This ketone undergoes a reductive amination reaction to yield the racemic 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine.[2][3][4]
Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[2] The reaction proceeds via an imine intermediate which is then reduced to the corresponding amine.[2] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[3][4] The choice of the reducing agent and reaction conditions can influence the yield and purity of the product.[4]
A general workflow for the synthesis is outlined below:
Caption: General workflow for the reductive amination of 7-Bromo-1-tetralone.
Chiral Resolution
The separation of the (R)- and (S)-enantiomers from the racemic mixture is a critical step. This is typically achieved through diastereomeric salt formation using a chiral resolving agent. A commonly employed and cost-effective resolving agent for amines is L-(+)-tartaric acid .[5][6]
The principle behind this method is the reaction of the racemic amine with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6]
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid (Illustrative)
-
Dissolution: Dissolve the racemic 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid in the same solvent to the amine solution. The molar ratio of amine to tartaric acid may need to be optimized.
-
Crystallization: Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts. The desired (R)-amine salt with L-(+)-tartaric acid is expected to precipitate.
-
Isolation: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the free (R)-amine.
-
Extraction: Extract the free amine into an organic solvent.
-
Purification: The recovered amine can be further purified if necessary.
Caption: Workflow for the chiral resolution of the racemic amine.
Formation of the Hydrochloride Salt
The final step is the conversion of the purified (R)-amine to its hydrochloride salt. This is typically achieved by treating a solution of the free amine in an organic solvent (e.g., isopropanol or diethyl ether) with hydrochloric acid. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Analytical Characterization
To ensure the identity and purity of (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the chemical purity of the compound. A reverse-phase HPLC method would typically be used.
Illustrative HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Column Temperature: 25-30 °C
Chiral HPLC
To determine the enantiomeric purity of the final product, a chiral HPLC method is essential. This allows for the separation and quantification of the (R)- and (S)-enantiomers.
Illustrative Chiral HPLC Method Parameters:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength.
Spectroscopic Methods
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H bonds of the amine and the C-Br bond.
Reactivity and Stability
The chemical reactivity of (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily dictated by the amine and the bromo-substituted aromatic ring.
-
Amine Functionality: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases.
-
Aryl Bromide: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, making it a versatile handle for further synthetic modifications.
Stability and Storage:
The hydrochloride salt is generally more stable and less prone to oxidation than the free amine. It should be stored in a well-closed container at room temperature, protected from light and moisture.
Safety Information
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to consult the Safety Data Sheet (SDS) for this compound before handling.
References
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Reductive amination. In Wikipedia. Retrieved from [Link]
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Reductive Amination. Organic Chemistry Tutor. Retrieved from [Link]
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7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. PubChem. Retrieved from [Link]
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- BouzBouz, S., & Cossy, J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(2), 183–189.
- Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Pharmaceutical Sciences, 82(4), 355–361.
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